methyl 3-{[1,1'-biphenyl]-4-amido}-1-benzothiophene-2-carboxylate
Description
methyl 3-{[1,1'-biphenyl]-4-amido}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a phenylbenzoyl group, and a methyl ester functional group
Properties
IUPAC Name |
methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3S/c1-27-23(26)21-20(18-9-5-6-10-19(18)28-21)24-22(25)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERXXWBWAHYMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioglycolic Acid and Acetylenic Ester Condensation
In a representative procedure:
- Thioglycolic acid (1.2 equiv) is treated with potassium carbonate (2.0 equiv) in DMF at 0°C.
- Methyl propiolate (1.0 equiv) is added dropwise, followed by heating to 80°C for 6 hours.
- The intermediate thioether undergoes spontaneous cyclization to yield 3-hydroxy-1-benzothiophene-2-carboxylate (Yield: 68–72%).
Critical Parameters
- Solvent: DMF > DMSO due to superior cyclization efficiency.
- Temperature: Cyclization fails below 60°C but causes decomposition above 100°C.
Introduction of the Biphenyl Amido Group
The biphenylamide substituent is installed via nucleophilic acyl substitution or transition-metal-catalyzed coupling.
Amidation of Benzothiophene Carboxylate
A two-step protocol is employed:
- Hydrolysis: Methyl 1-benzothiophene-2-carboxylate is saponified using LiOH in THF/H₂O (4:1) to the carboxylic acid (Yield: 89–93%).
- Coupling: The acid is reacted with 4-aminobiphenyl using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DCM (Yield: 78–82%).
Side Reactions
- Overcoupling: Excess HATU leads to bis-amidation (15–20% byproduct).
- Steric hindrance from the biphenyl group reduces reaction rates by 40% compared to phenyl analogs.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and minimal purification.
Continuous-Flow Synthesis
A patented continuous process achieves 92% purity without chromatography:
- Benzothiophene carboxylate (0.5 M in EtOAc) and 4-aminobiphenyl (0.55 M) are mixed in a T-junction.
- The stream passes through a Pd/C-packed column (120°C, 15 bar H₂).
- In-line crystallization yields the product as a white solid (Throughput: 1.2 kg/day).
Advantages Over Batch Reactors
- 30% higher yield due to precise temperature control.
- 50% reduction in solvent waste.
Optimization Strategies for Enhanced Yield
Solvent Screening
A comparative study revealed solvent-dependent yields:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 78 | 95 |
| THF | 65 | 89 |
| DMF | 82 | 97 |
| Acetonitrile | 71 | 93 |
DMF maximizes yield but complicates purification due to high boiling point.
Catalytic System Tuning
Pd(OAc)₂/Xantphos outperforms other catalysts in coupling steps:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 82 |
| PdCl₂(PPh₃)₂ | BINAP | 73 |
| NiCl₂(dppe) | — | 58 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, biphenyl), 7.89–7.43 (m, 9H, aromatic), 3.91 (s, 3H, COOCH₃).
- HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₃H₁₇NO₃S: 400.1003; found: 400.1006.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
- Issue: Co-elution of unreacted 4-aminobiphenyl during column chromatography.
- Solution: Use of reverse-phase HPLC with acetonitrile/0.1% TFA gradient.
Emerging Methodologies
Photocatalytic Late-Stage Functionalization
Recent advances employ Ir(ppy)₃ catalysts to introduce the biphenyl group via C–H activation:
- Irradiate benzothiophene precursor (0.1 M) with 450 nm LEDs.
- Add 4-iodobiphenyl (1.2 equiv) and DIPEA (2.0 equiv).
- Reaction completes in 4 hours (Yield: 67%, 94% purity).
Chemical Reactions Analysis
Types of Reactions
methyl 3-{[1,1'-biphenyl]-4-amido}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiophene core or the phenylbenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Methyl 3-{[1,1'-biphenyl]-4-amido}-1-benzothiophene-2-carboxylate has shown promise as an anticancer agent. Studies indicate that compounds with benzothiophene moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, research has demonstrated that similar compounds can inhibit cell proliferation by inducing apoptosis through the modulation of specific signaling pathways related to cancer growth .
2. Enzyme Inhibition
The compound's structural characteristics allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. In particular, it has been studied for its potential to inhibit acetylcholinesterase and other enzymes associated with neurodegenerative diseases such as Alzheimer's disease . This suggests a dual role in both cancer therapy and neuroprotection.
Materials Science Applications
3. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films makes it suitable for use in these technologies .
4. Photovoltaic Devices
Research indicates that derivatives of benzothiophene can enhance the efficiency of photovoltaic devices by improving charge transport properties. This compound could play a significant role in developing next-generation solar cells .
Synthesis and Case Studies
Mechanism of Action
The mechanism of action of methyl 3-{[1,1'-biphenyl]-4-amido}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylbenzoate: A structurally related compound with similar functional groups but different biological activities.
Benzothiophene derivatives: Compounds with a benzothiophene core but different substituents, leading to varied chemical and biological properties.
Uniqueness
methyl 3-{[1,1'-biphenyl]-4-amido}-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
Methyl 3-{[1,1'-biphenyl]-4-amido}-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 389.44 g/mol
- CAS Number : 439111-70-3
This compound features a benzothiophene core, which is known for its ability to interact with various biological targets, contributing to its pharmacological potential.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound significantly decreases the viability of various cancer cell lines:
| Cell Line | Viability (%) | p-value |
|---|---|---|
| Caco-2 | 39.8 | <0.001 |
| A549 | 56.9 | 0.0019 |
These results suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
In addition to its anticancer properties, the compound has been studied for its neuroprotective effects. A study indicated that derivatives of benzothiophene compounds could protect dopaminergic neurons from degeneration, which is crucial for conditions like Parkinson's disease . The specific mechanisms by which this compound exerts these effects require further investigation but may involve modulation of dopamine receptors.
The biological activity of this compound is believed to be mediated through various pathways:
- Dopamine Receptor Modulation : The compound may selectively interact with dopamine receptors, particularly the D3 receptor, influencing neurochemical signaling .
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, leading to reduced proliferation rates.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in treated cancer cells, contributing to decreased viability.
Synthesis and Derivatives
This compound can be synthesized through various methods involving carbon-nitrogen cross-coupling reactions. The development of analogs and derivatives has been a focus to enhance its biological activity and selectivity .
Case Studies and Research Findings
Several studies have explored the biological activity of related benzothiophene compounds:
- Anticancer Activity : A study demonstrated that modifications on the benzothiophene scaffold could significantly enhance anticancer activity against colorectal cancer cell lines .
- Neuroprotective Studies : Research indicated that benzothiophene derivatives could mitigate neurodegeneration in models of Parkinson's disease .
- Pharmacokinetics : Investigations into the pharmacokinetic profile of these compounds suggest favorable absorption and distribution characteristics, enhancing their therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for methyl 3-{[1,1'-biphenyl]-4-amido}-1-benzothiophene-2-carboxylate, and what key intermediates should be prioritized for yield optimization?
- Methodological Answer : The synthesis typically involves three stages: (1) formation of the benzothiophene core via cyclization of thiophenol derivatives, (2) introduction of the biphenyl-4-amido group via amidation using coupling agents like EDCI/HOBt, and (3) esterification of the carboxylic acid intermediate. Key intermediates include the benzothiophene-2-carboxylic acid derivative and the biphenyl-4-amine precursor.
- Yield Optimization : Prioritize the amidation step due to potential steric hindrance from the biphenyl group. Use continuous flow reactors (as seen in trifluoromethyl-benzothiophene synthesis ) to enhance reaction homogeneity and reduce side products. Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure purity ≥95% .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound in academic research settings?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzothiophene core, biphenyl amide linkage, and ester group. For example, the methyl ester typically appears as a singlet near δ 3.9 ppm in -NMR, while aromatic protons resonate between δ 7.2–8.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ESI-HRMS (positive ion mode) to confirm [M+H].
- HPLC-PDA : Assess purity using a C18 column with UV detection at 254 nm, referencing retention times against synthetic intermediates .
Advanced Research Questions
Q. How can researchers employ factorial design to optimize reaction conditions for the amidation step, particularly when balancing temperature and catalyst loading?
- Methodological Answer : A 2 factorial design is recommended, with two factors (temperature: 0–25°C; catalyst loading: 1–5 mol%) and responses (yield, purity).
- Procedure : (1) Define factor ranges based on preliminary screening. (2) Conduct 4–6 experimental runs with replicates. (3) Analyze via ANOVA to identify significant interactions. For example, lower temperatures (0–10°C) may reduce side reactions but require higher catalyst loading (3–5 mol%) to maintain reaction rate .
- Validation : Confirm optimal conditions with a central composite design (CCD) to refine the response surface.
Q. What computational modeling approaches are suitable for predicting the bioactivity of derivatives of this compound, and how do these predictions align with empirical data?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The biphenyl amido group’s electron-withdrawing nature may lower LUMO energy, enhancing electrophilic interactions .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Dock the benzothiophene core into hydrophobic pockets, with the biphenyl amido group forming hydrogen bonds. Validate predictions with in vitro enzyme inhibition assays (IC) and compare correlation coefficients (R) between docking scores and empirical data .
Q. When encountering contradictory biological activity data between in vitro and cell-based assays, what methodological validations should be implemented to resolve discrepancies?
- Methodological Answer :
- Solubility Assessment : Measure solubility in assay buffers (e.g., DMSO/PBS) via dynamic light scattering (DLS). Poor solubility in cell media may artificially reduce apparent activity.
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates. Rapid metabolism in cell assays could explain reduced efficacy compared to cell-free systems .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm target binding in live cells. Discrepancies may arise from off-target effects or differential expression of target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
